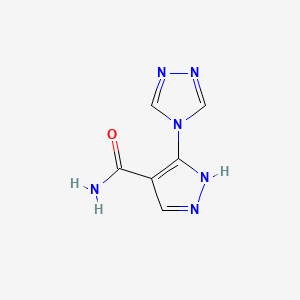

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEGOYJADZSMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158857 | |

| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-13-4 | |

| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08NO0BP96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a unique heterocyclic compound, identified as a related impurity of the gout medication, Allopurinol.[1][2][3] Its structure, incorporating both a pyrazole and a 1,2,4-triazole moiety, suggests a complex acid-base profile and a range of physicochemical properties that are critical for its isolation, characterization, and potential pharmacological relevance.[1] This guide provides a comprehensive analysis of the anticipated basic properties of this molecule, drawing upon the known characteristics of its constituent heterocyclic systems. We will delve into the theoretical underpinnings of its basicity, outline detailed experimental protocols for its empirical determination, and discuss the implications of these properties in the context of drug development and analytical sciences.

Introduction: A Molecule of Intersecting Heterocyclic Chemistry

The compound this compound (Molecular Formula: C₆H₆N₆O, Molecular Weight: 178.15 g/mol ) presents a fascinating case study in heterocyclic chemistry.[1][4][5] It merges the electronic and structural features of pyrazole, a five-membered ring with two adjacent nitrogen atoms, and 1,2,4-triazole, a five-membered ring with three nitrogen atoms.[1] Such hybrid structures are of significant interest in medicinal chemistry due to their potential to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][6] Understanding the fundamental basic properties of this molecule is a prerequisite for any further investigation, be it for impurity profiling in pharmaceutical manufacturing or for exploring its potential as a novel therapeutic agent.

The basicity of this compound is not trivial to predict. It arises from the presence of multiple nitrogen atoms, each with a lone pair of electrons residing in different orbital environments (sp² hybridization). The overall basicity will be a composite of the individual contributions of each nitrogen atom, influenced by the aromaticity of the rings and the electron-withdrawing nature of the carboxamide group.

Theoretical Assessment of Basicity

The basicity of this compound is determined by the availability of nitrogen lone pairs for protonation. Let's analyze the potential protonation sites:

-

Pyrazole Ring Nitrogens: Pyrazole itself is a weak base with a pKa of approximately 2.5.[7] The N-1 nitrogen's lone pair is integral to the aromatic sextet, making it non-basic. The N-2 nitrogen has a lone pair in an sp² orbital in the plane of the ring, which is available for protonation.

-

1,2,4-Triazole Ring Nitrogens: 1,2,4-triazole is an amphoteric molecule. The pKa of the protonated 1,2,4-triazolium ion is 2.45, while the pKa for the deprotonation of the neutral molecule is 10.26.[8] The N-1 and N-2 nitrogens are pyridine-like, with their lone pairs in sp² orbitals available for protonation. The N-4 nitrogen's lone pair is involved in the aromatic system, similar to the pyrrole nitrogen.

-

Carboxamide Group: The amide nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

Given this, the most likely sites for protonation are the pyridine-like nitrogens on both the pyrazole (N-2) and triazole (N-1 or N-2) rings. The electron-withdrawing effect of the carboxamide group and the triazole ring attached to the pyrazole ring will likely reduce the basicity of the pyrazole N-2 nitrogen compared to unsubstituted pyrazole. Similarly, the pyrazole ring will influence the basicity of the triazole nitrogens.

Diagram: Potential Protonation Sites

Caption: Predicted basic and non-basic nitrogen centers.

Physicochemical Properties: A Quantitative Overview

| Property | Predicted Value/Characteristic | Rationale / Comments |

| Molecular Formula | C₆H₆N₆O | Confirmed from multiple sources.[1][5] |

| Molecular Weight | 178.15 g/mol | Confirmed from multiple sources.[1][5] |

| pKa (Acidic) | ~9-10 | Estimated based on the N-H proton of the pyrazole and triazole rings, similar to the pKa of 1,2,4-triazole (10.26).[8] |

| pKa (Basic) | ~1-2 | Expected to be a very weak base. The parent pyrazole has a pKa of 2.5 and 1,2,4-triazole has a pKa of 2.45 for their conjugate acids.[7][8] The electron-withdrawing groups will further lower this value. |

| Aqueous Solubility | Low to Moderate | The presence of multiple nitrogen atoms and a carboxamide group capable of hydrogen bonding suggests some water solubility. However, the fused aromatic ring system may limit this. Solubility is expected to increase at acidic and basic pH. |

| LogP | -1.0 to 0.5 | The high nitrogen content and polar carboxamide group suggest a low octanol-water partition coefficient, indicating hydrophilicity. PubChem estimates a XLogP3 of -1.4.[5] |

| Stability | Likely stable under standard conditions. | Heterocyclic compounds of this nature are generally stable. Potential for hydrolysis of the carboxamide under strong acidic or basic conditions. |

Experimental Protocols for Characterization

To empirically determine the basic properties of this compound, a series of well-established analytical techniques should be employed.

Determination of pKa via Potentiometric Titration

This is the gold standard for pKa determination.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of 1-5 mM. The choice of co-solvent is critical to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain a constant temperature (e.g., 25 °C) and stir the solution gently.

-

Acid-Base Titration:

-

To determine the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

To determine the acidic pKa, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, specialized software can be used to analyze the titration curve.

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Aqueous Solubility

The shake-flask method is a reliable technique for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration at each pH represents the aqueous solubility under those conditions.

Implications for Drug Development and Analytical Chemistry

The basic properties of this compound have significant implications:

-

Pharmaceutical Formulation: The pKa and solubility data are crucial for developing suitable formulations. For instance, if the compound is a weak base, it may be possible to form a more soluble salt to improve its bioavailability.

-

Analytical Method Development: Understanding the acid-base properties is essential for developing robust analytical methods, such as HPLC. The choice of mobile phase pH can significantly impact the retention time and peak shape of the compound.

-

Pharmacokinetics (ADME): The degree of ionization at physiological pH (7.4), which is dictated by the pKa, will influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. A more ionized species will generally have lower membrane permeability.

-

Impurity Profiling: As a known impurity of Allopurinol, its physicochemical properties will govern its behavior during the manufacturing and purification process of the active pharmaceutical ingredient (API). This knowledge can be used to design more effective purification strategies.

Conclusion

While direct experimental data on this compound is sparse, a thorough understanding of its constituent pyrazole and 1,2,4-triazole rings allows for a reasoned prediction of its basic properties. It is anticipated to be a very weak base and a weak acid, with low to moderate aqueous solubility. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these critical physicochemical parameters. Such data is indispensable for any further work on this compound, whether in the context of pharmaceutical impurity management or the exploration of its potential as a novel bioactive molecule.

References

-

ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

-

Wikipedia. (2023, December 1). 1,2,4-Triazole. Retrieved from [Link]

-

Wikipedia. (2023, November 29). 1,2,3-Triazole. Retrieved from [Link]

-

ACS Publications. (1996). Structure, Basicity, and Thermodynamic Properties of 3,5-Bis(trifluoromethyl)-1,2,4-triazole with Regard to 1,2,4-Triazole: The Trifluoromethylation Effect. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

SpringerLink. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Medicinal Chemistry Research. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

ResearchGate. (2010). A triazole derivative as a new acid-base indicator. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

NIH National Library of Medicine. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrazolo[5,1-c][1][6][9]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Buy this compound | 1346604-13-4 [smolecule.com]

- 2. This compound [lgcstandards.com]

- 3. This compound [drugfuture.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C6H6N6O | CID 53396993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

physicochemical characteristics of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring both pyrazole and triazole moieties.[1] Its structure suggests potential applications in medicinal chemistry and pharmaceutical development, as these nitrogen-containing ring systems are prevalent in many biologically active molecules.[1][2][3] A thorough understanding of its physicochemical properties is a critical prerequisite for any drug development program. These characteristics govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a comprehensive overview of the essential physicochemical characterization of this compound, detailing the experimental protocols and the scientific rationale behind them.

Molecular Structure and Computed Properties

A foundational step in characterizing any new chemical entity is to ascertain its basic molecular properties. For this compound, the following information has been computationally derived and is available from public databases.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₆N₆O | PubChem |

| Molecular Weight | 178.15 g/mol | PubChem |

| XLogP3 | -1.4 | PubChem |

| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | PubChem |

These computed values offer a preliminary assessment of the molecule. The negative XLogP3 value, for instance, suggests that the compound is likely to be hydrophilic. However, experimentally determined data are essential for a definitive characterization.

Lipophilicity (LogP) Determination

Scientific Rationale: Lipophilicity, the measure of a compound's ability to partition between a lipid and an aqueous phase, is a crucial determinant of its pharmacokinetic behavior, including membrane permeability and plasma protein binding. The partition coefficient (LogP) is the logarithm of the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer). For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination [5][6][7][8][9]

This method is considered the "gold standard" for its accuracy and reliability.[7][8]

Step-by-Step Methodology:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[8][9]

-

Partitioning: In a clean vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution to this biphasic system.

-

Equilibration: Cap the vial and shake it for a predetermined period (e.g., 1-4 hours) to allow the compound to reach equilibrium between the two phases. Centrifuge the vial to ensure complete phase separation.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated using the following formula: LogP or LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Causality Behind Experimental Choices:

-

Pre-saturated solvents: Using solvents that are already saturated with each other minimizes volume changes during the experiment, which could otherwise affect the accuracy of the concentration measurements.

-

pH 7.4 buffer: This pH is chosen to mimic physiological conditions in the blood and is particularly important for determining the LogD of ionizable compounds.[8]

-

HPLC analysis: HPLC is a sensitive and specific method for quantifying the concentration of the analyte in each phase, ensuring accurate results.[6]

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for LogP/LogD determination using the shake-flask method.

Acidity (pKa) Determination

Scientific Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pharmaceutical compound, the pKa value determines its degree of ionization at a given pH. This is critical as the ionization state affects solubility, permeability, and interaction with biological targets. Given the presence of multiple nitrogen atoms in the pyrazole and triazole rings, as well as the carboxamide group, this compound is expected to have multiple pKa values.

Experimental Protocol: Potentiometric Titration [10][11][12][13][14]

Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12][14]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol or water/DMSO to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more complex molecules, specialized software can be used to analyze the titration curve and determine the pKa values.

Causality Behind Experimental Choices:

-

Co-solvent system: Many organic compounds have poor aqueous solubility, necessitating the use of a co-solvent to achieve a sufficient concentration for titration.[15]

-

Thermostatted vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

Automated burette and calibrated pH electrode: These ensure the accuracy of the volume of titrant added and the pH measurements, which are fundamental to the precision of the pKa determination.

Diagram of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical factor for drug absorption. A compound must have sufficient solubility to dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major challenge in drug development.

Experimental Protocol: Equilibrium Shake-Flask Method [16][17][18]

This method determines the thermodynamic equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at each pH and temperature.

Causality Behind Experimental Choices:

-

Excess solid: This ensures that a saturated solution is formed, which is necessary for determining the equilibrium solubility.

-

Multiple pH buffers: Assessing solubility at different pH values is important for predicting how the compound will behave in various parts of the gastrointestinal tract.

-

Constant temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for accurate and reproducible results.[16]

Diagram of Solubility Determination Workflow:

Caption: Workflow for aqueous solubility determination.

Melting Point

Scientific Rationale: The melting point is the temperature at which a solid turns into a liquid. It is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.[19]

Experimental Protocol: Capillary Melting Point Determination [20][21][22]

This is a common and straightforward method for determining the melting point.[21][22]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[20][21]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[21]

-

Heating: Heat the sample at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting point.[20]

-

Observation: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.[20]

-

Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.[20]

Causality Behind Experimental Choices:

-

Finely powdered sample: This ensures uniform heat distribution throughout the sample.

-

Slow heating rate near the melting point: A slow rate of temperature increase is crucial for accurately observing the onset and completion of melting.[20]

Diagram of Melting Point Determination Workflow:

Caption: Workflow for melting point determination.

Chemical Stability

Scientific Rationale: Chemical stability is a critical quality attribute of any drug substance. Instability can lead to a loss of potency and the formation of potentially toxic degradation products. Forced degradation studies are conducted to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[23][24][25][26][27]

Experimental Protocol: Forced Degradation Studies [24][25][26]

These studies expose the compound to stress conditions more severe than accelerated stability testing.[26]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).[25]

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature.[25]

-

Oxidation: Add 3% hydrogen peroxide and keep at room temperature.

-

Thermal Stress: Heat a solid sample of the compound in an oven.

-

Photostability: Expose the compound (in solution and as a solid) to light according to ICH Q1B guidelines.[24]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometry) to separate the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of parent compound remaining and identify the structures of the major degradation products.

Causality Behind Experimental Choices:

-

Variety of stress conditions: This approach ensures that all likely degradation pathways (hydrolysis, oxidation, photolysis, thermolysis) are investigated.[27]

-

Stability-indicating HPLC method: This is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of degradation and identification of impurities.[24][26]

Diagram of Forced Degradation Workflow:

Caption: Workflow for forced degradation studies.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that provides essential data for its potential development as a therapeutic agent. The experimental protocols outlined in this guide for determining lipophilicity, pKa, solubility, melting point, and stability represent the industry-standard approach to building a comprehensive profile of a new chemical entity. While computationally derived data provide a useful starting point, the rigorous experimental determination of these properties is indispensable for making informed decisions in the drug discovery and development process.

References

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.

- Pandey, P. K. (2025).

- J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.

- Cambridge MedChem Consulting. LogP/D.

- Westlab Canada. (2023). Measuring the Melting Point.

- LGC. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- Nelson Labs.

- Mettler Toledo. (2024). Melting Point Determination | Your Guide to Melting Point Analysis.

- Encyclopedia.pub. (2022).

- Bergström, C. A. (2005).

- University of Alberta.

- Enamine. (2024). LogP / LogD shake-flask method. Protocols.io.

- Pharmaguideline. (2023).

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 571-583.*

- ECETOC. (2006). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 99.

- Sahu, K. (2018).

- Enamine. (2024). LogP / LogD shake-flask method v1.

- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube.

- PubChem. (2025). This compound.

- Smolecule. This compound.

- SSERC. (2021).

- Alloprof. (2023). Measuring Solubility.

- Lund University Publications. (2007).

- Journal of Chemical Education. (1974).

- BenchChem. (2025).

- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2008). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.

- European Journal of Organic Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

- 1. Buy this compound | 1346604-13-4 [smolecule.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H6N6O | CID 53396993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pKa and log p determination | PPTX [slideshare.net]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pubs.acs.org [pubs.acs.org]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. jk-sci.com [jk-sci.com]

- 21. westlab.com [westlab.com]

- 22. mt.com [mt.com]

- 23. acdlabs.com [acdlabs.com]

- 24. nelsonlabs.com [nelsonlabs.com]

- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 26. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. onyxipca.com [onyxipca.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry.[1] Given the limited publicly available experimental data for this specific molecule, this guide synthesizes direct information with established principles and data from structurally related pyrazole and triazole derivatives to offer a robust analytical framework for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (Molecular Formula: C₆H₆N₆O) is a novel heterocyclic compound that integrates two key pharmacophores: a pyrazole ring and a 1,2,4-triazole ring.[1][2][3] This unique structural combination has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.[1][4] The pyrazole moiety is a common feature in numerous pharmaceuticals, while the triazole ring is known for its diverse pharmacological roles.[4][5] Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its mechanism of action and for guiding the rational design of more potent and selective analogs.

Key Molecular Identifiers:

| Identifier | Value |

| CAS Number | 1346604-13-4 |

| Molecular Formula | C₆H₆N₆O |

| Molecular Weight | 178.15 g/mol |

| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide |

| SMILES | C1=NNC(=C1C(=O)N)N2C=NN=C2 |

| InChI Key | LMEGOYJADZSMBE-UHFFFAOYSA-N |

Elucidation of the Core Molecular Structure

The foundational aspect of understanding this molecule lies in its constituent heterocyclic systems and the linkages between them.

The Pyrazole-Carboxamide Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] In this molecule, it is substituted at the 4-position with a carboxamide group (-C(=O)NH₂) and at the 5-position with the 1,2,4-triazole ring. The carboxamide group can participate in hydrogen bonding, a critical interaction for receptor binding.[7] The relative orientation of the carboxamide group with respect to the pyrazole ring is a key conformational feature.

The 1,2,4-Triazole Moiety

The 1,2,4-triazole is another five-membered aromatic heterocycle, but with three nitrogen atoms. It is linked to the pyrazole ring via a nitrogen atom (N4 of the triazole). The electronic properties and orientation of this ring significantly influence the overall molecule's polarity and ability to engage in intermolecular interactions.

Tautomerism in the Pyrazole Ring

A crucial aspect of the pyrazole ring's structure is the potential for annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms.[8] This dynamic behavior can have profound implications for its biological activity and is often observable in NMR spectroscopy.

Conformational Analysis: The Interplay of Rings and Substituents

The overall three-dimensional shape of this compound is dictated by the rotation around the single bonds connecting the pyrazole and triazole rings, as well as the pyrazole and carboxamide groups.

Caption: Key rotational bonds determining the conformation.

The key dihedral angles that define the molecule's conformation are:

-

τ1: The rotation around the C4-C(carboxamide) bond.

-

τ2: The rotation around the C5-N(triazole) bond.

The steric hindrance and electronic interactions between the carboxamide group, the triazole ring, and the pyrazole ring will dictate the preferred rotational conformations. Computational modeling, as detailed later, is a powerful tool for exploring the potential energy surface associated with these rotations. Studies on similar bitriazole-pyrazole systems have highlighted the importance of inter-ring rotational conformations on the overall molecular properties.[9]

Experimental Approaches to Structural and Conformational Elucidation

A multi-faceted experimental approach is necessary to fully characterize the structure and conformation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, solid-state picture of the molecular structure, including bond lengths, bond angles, and the preferred conformation in the crystalline form.

Hypothetical Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Dissolve the synthesized compound in a suitable solvent (e.g., dimethylformamide, ethanol) and employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of sufficient quality.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model using full-matrix least-squares on F².

Expected Insights from X-ray Crystallography:

-

Unambiguous determination of the connectivity of the atoms.

-

Precise bond lengths and angles, which can provide insight into the degree of aromaticity and electron delocalization.

-

The dihedral angles between the pyrazole and triazole rings, and the pyrazole and carboxamide groups in the solid state.

-

Information on intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Key NMR Experiments and Their Rationale:

| Experiment | Purpose |

| ¹H NMR | Provides information on the number of different types of protons and their chemical environment. |

| ¹³C NMR | Determines the number of different types of carbon atoms. |

| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY | Identifies proton-proton couplings within the same spin system. |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the different structural fragments. |

| NOESY/ROESY | Provides information on through-space proximity of protons, which is invaluable for conformational analysis. |

Experimental Protocol for Comprehensive NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to get an initial overview of the molecule.

-

2D Spectra Acquisition: Perform a suite of 2D experiments (COSY, HSQC, HMBC) to establish the full chemical structure.

-

Conformational Studies (Variable Temperature and NOESY):

-

Acquire spectra at different temperatures to investigate dynamic processes like tautomerism or restricted rotation.[8]

-

Run a NOESY or ROESY experiment to identify protons that are close in space, which can help determine the preferred orientation of the triazole ring and carboxamide group relative to the pyrazole ring.

-

Caption: Workflow for NMR-based structural and conformational analysis.

Computational Chemistry: A Predictive and Complementary Tool

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the structure, conformation, and electronic properties of this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust method for optimizing the geometry and calculating the electronic properties of molecules.

Protocol for DFT-based Conformational Analysis:

-

Initial Structure Generation: Build the 3D structure of the molecule using a molecular editor.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers by rotating around the key dihedral angles (τ1 and τ2).

-

Geometry Optimization and Frequency Calculation: Optimize the geometry of the identified low-energy conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[1] Perform frequency calculations to confirm that the optimized structures are true energy minima.

-

Property Calculation: For the lowest energy conformer, calculate properties such as the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and simulated NMR chemical shifts.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule in a solvent environment over time.

Protocol for MD Simulation:

-

System Setup: Place the optimized structure of the molecule in a simulation box filled with a chosen solvent (e.g., water).

-

Force Field Parameterization: Assign appropriate force field parameters to all atoms in the molecule.

-

Equilibration: Gradually heat the system to the desired temperature and run a short equilibration simulation to allow the system to relax.

-

Production Run: Run a longer production simulation to sample the conformational space of the molecule.

-

Analysis: Analyze the trajectory to understand the flexibility of the molecule, the distribution of dihedral angles, and the formation of intramolecular and intermolecular hydrogen bonds.

Synthesis and Potential Biological Significance

The synthesis of this compound can be achieved through multi-step reactions involving the formation of the pyrazole and triazole rings. Common synthetic strategies include the reaction of hydrazine hydrate with suitable precursors and cyclization reactions.[1]

The presence of both pyrazole and triazole moieties suggests a high potential for biological activity.[4][5][10][11] These heterocyclic systems are present in numerous approved drugs and are known to interact with a wide range of biological targets. The specific arrangement of hydrogen bond donors and acceptors in this compound makes it a compelling candidate for screening in various disease models, particularly in oncology and infectious diseases.[1]

Conclusion

This technical guide has provided a comprehensive framework for understanding the molecular structure and conformation of this compound. While specific experimental data for this molecule is emerging, a combination of established principles from related compounds and powerful analytical techniques such as X-ray crystallography, multidimensional NMR spectroscopy, and computational modeling can fully elucidate its structural and dynamic properties. A thorough understanding of these features is critical for advancing its potential as a lead compound in drug discovery.

References

- This compound - Smolecule. (URL: )

- Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. (URL: )

- Synthesis and Bioactivity of Pyrazole and Triazole Derivatives as Potential PDE4 Inhibitors. (URL: )

- (PDF)

- Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking - PubMed. (URL: )

- Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed. (URL: )

-

Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - RSC Publishing. (URL: [Link])

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (URL: [Link])

-

This compound - PubChem. (URL: [Link])

-

This compound - gsrs. (URL: [Link])

-

Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors. (URL: [Link])

Sources

- 1. smolecule.com [smolecule.com]

- 2. This compound | C6H6N6O | CID 53396993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Signature of a Novel Heterocycle: A Technical Guide to 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge and field-proven insights to elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. By dissecting the constituent pyrazole-4-carboxamide and 4H-1,2,4-triazole moieties, this guide offers a robust framework for the structural verification and characterization of this and related compounds. All discussions are grounded in authoritative spectroscopic principles and supported by comprehensive references to established literature.

Introduction: Unveiling a Molecule of Interest

The compound this compound is a unique molecular architecture incorporating two key pharmacophores: a pyrazole-carboxamide scaffold and a 1,2,4-triazole ring. Such heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation is the bedrock of any chemical research, particularly in drug discovery. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose.

This guide presents a predictive analysis of the spectroscopic data for this compound. In the absence of direct experimental spectra for this specific molecule, this document leverages established knowledge of its constituent parts to construct a detailed and scientifically rigorous predictive model of its spectroscopic signature.

Figure 2: Proposed major fragmentation pathways for this compound under EI-MS.

Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of nitrogen-containing heterocycles is a well-studied area. The loss of a stable neutral molecule like N₂ from a triazole ring is a common and energetically favorable process. [1]Similarly, the cleavage of the pyrazole ring often involves the expulsion of HCN or related fragments. [2]The carboxamide group can undergo alpha-cleavage, leading to the loss of the amino radical or a neutral carbon monoxide molecule.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Use a spectral width of approximately 0-200 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

-

Acquisition:

-

Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

To induce fragmentation for MS/MS analysis, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging established principles and data from related molecular structures, we have constructed a comprehensive spectral fingerprint for this novel compound. The predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic molecules. The structural insights provided herein are foundational for any further investigation into the chemical and biological properties of this promising compound.

References

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

Taylor & Francis Online. Mass Spectra of Some 1,2,4-Triazoles. [Link]

-

Marcel Dekker, Inc. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]

-

National Center for Biotechnology Information. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. [Link]

-

TÜBİTAK Academic Journals. Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]

-

Royal Society of Chemistry. Mass spectra of 1,2,3-triazoles. [Link]

-

ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... [Link]

-

AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [Link]

-

Taylor & Francis Online. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

- CDN. Infrared Spectroscopy.

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 3-methyl-5-(2-oxopropyl)-1-phenyl- - Optional[13C NMR]. [Link]

-

ResearchGate. The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

-

science24.com. Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

-

Royal Society of Chemistry. Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p. [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Magnetic Resonance in Chemistry. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

-

Magnetic Resonance in Chemistry. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]

-

ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]

-

ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

MDPI. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

-

YouTube. Introduction to IR Spectroscopy - Amides. [Link]

-

ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

-

National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

SpectraBase. 1,2,4-Triazole. [Link]

-

UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th. [Link]

Sources

An In-depth Technical Guide to 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a heterocyclic compound primarily recognized in the pharmaceutical industry as "Allopurinol Impurity C". The discovery and history of this molecule are intrinsically linked to the quality control and impurity profiling of the widely used gout medication, Allopurinol. This document details its chemical properties, synthesis, and the context of its emergence as a significant process-related impurity. While its biological activity has not been extensively studied, this guide explores the potential pharmacological relevance based on its structural motifs and the known activities of related triazole and pyrazole compounds. This guide is intended for researchers, scientists, and drug development professionals interested in pharmaceutical impurities, heterocyclic chemistry, and drug discovery.

Introduction and Chemical Identity

This compound is a unique heterocyclic molecule incorporating both a pyrazole and a 1,2,4-triazole ring system. Its chemical structure and properties are summarized in the table below. The presence of these two nitrogen-rich aromatic rings suggests a potential for diverse chemical reactivity and biological interactions.[1]

| Property | Value |

| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide[2] |

| Synonyms | Allopurinol Impurity C, Allopurinol Related Compound C[2] |

| CAS Number | 1346604-13-4[2] |

| Molecular Formula | C₆H₆N₆O[2][3] |

| Molecular Weight | 178.15 g/mol [2][3] |

The molecule's history is not one of a targeted discovery for therapeutic purposes, but rather a story of its identification as a process-related impurity in the manufacturing of Allopurinol.[4][5] Allopurinol, a xanthine oxidase inhibitor, has been a cornerstone in the treatment of gout and hyperuricemia since its approval in 1966.[4][6] The rigorous analysis of pharmaceutical products to identify and control impurities is a critical aspect of ensuring drug safety and efficacy, and it is within this context that this compound became a compound of interest.[7][8]

Discovery and History: A Tale of a Pharmaceutical Impurity

The discovery of this compound is not marked by a singular Eureka moment, but rather by the evolution of analytical techniques in the pharmaceutical industry. Its history is intertwined with the ongoing efforts to ensure the purity of Allopurinol.

The Context of Allopurinol Synthesis

Allopurinol itself is a structural isomer of hypoxanthine and its synthesis can lead to the formation of various related substances.[9] Impurities in Allopurinol can arise from the starting materials, intermediates, or by-products of the chemical synthesis.[4] The identification and characterization of these impurities are crucial for regulatory compliance and patient safety.

Emergence as "Impurity C"

With the advancement of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the impurity profiles of established drugs like Allopurinol could be scrutinized with greater detail.[4][5] It was through these systematic studies that a consistent, process-related impurity, designated as "Allopurinol Impurity C," was identified and structurally elucidated as this compound.[4]

Figure 1: Logical workflow illustrating the emergence of this compound as an impurity during Allopurinol manufacturing and its subsequent identification.

Synthesis and Characterization

The synthesis of this compound has been described in patent literature, primarily for its use as a reference standard in the quality control of Allopurinol.

Synthetic Pathways

Two notable synthetic routes have been reported:

Method 1: Cyclization with Dimethylformamide

This method involves the cyclization of 3-aminopyrazole-4-carboxamide with dimethylformamide in an organic solvent.

-

Experimental Protocol:

-

To a reaction vessel, add 3-aminopyrazole-4-carboxamide and an organic solvent (e.g., xylene).

-

Heat the mixture with stirring to dissolve the starting material (approximately 80°C).

-

Add dimethylformamide to the solution.

-

Increase the temperature to reflux (approximately 145°C) and maintain for several hours.

-

Cool the reaction mixture to room temperature.

-

The product can be purified through recrystallization or other chromatographic techniques.

-

Method 2: Reaction with Hydrazine Hydrate and Formamide

Another patented method utilizes 3-aminopyrazole-4-formamide hemisulfate as the starting material.

-

Experimental Protocol:

-

In a reaction flask, combine 3-aminopyrazole-4-formamide hemisulfate and formamide.

-

Sequentially add hydrazine hydrate (e.g., 80 wt%) and concentrated sulfuric acid.

-

Heat the mixture (e.g., to 110-120°C) and allow it to react for several hours.

-

After completion, cool the reaction to room temperature.

-

Adjust the pH of the solution to be alkaline using a sodium hydroxide solution.

-

Perform an extraction with water and an organic solvent (e.g., ethyl acetate), collecting the aqueous phase.

-

Further extract the aqueous phase with n-butanol.

-

Concentrate the n-butanol phase until solid precipitation occurs.

-

Isolate the product by filtration and dry under vacuum.[10]

-

Figure 2: Generalized experimental workflow for the synthesis of this compound.

Characterization

The structure of this compound is confirmed using standard analytical techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Biological Activity and Mechanism of Action (A Theoretical Perspective)

To date, there is a lack of extensive published research specifically investigating the biological activity of this compound. However, the constituent pyrazole and 1,2,4-triazole moieties are well-known pharmacophores present in numerous bioactive compounds.

The Pharmacological Significance of Pyrazole and Triazole Rings

-

Pyrazole Derivatives: These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

-

1,2,4-Triazole Derivatives: This scaffold is a key component of many antifungal agents and has also been explored for its potential in developing anticancer, antiviral, and anticonvulsant drugs.

Given the presence of both these rings, it is plausible that this compound could exhibit some form of biological activity. Theoretical molecular docking studies could suggest potential binding affinities to various biological targets, but experimental validation is currently lacking.[1]

Future Research Directions

The potential for this molecule to serve as a lead compound in drug discovery remains an open question. Future research could focus on:

-

In vitro screening: Testing the compound against a panel of cancer cell lines, bacterial strains, and fungal species.

-

Enzyme inhibition assays: Evaluating its potential to inhibit key enzymes implicated in various diseases.

-

Computational studies: Performing molecular modeling and docking studies to predict potential biological targets.

Conclusion

The story of this compound is a compelling example of how the pursuit of pharmaceutical purity can lead to the identification and synthesis of novel chemical entities. While its primary role to date has been as a reference standard for "Allopurinol Impurity C," its unique chemical structure, combining both pyrazole and triazole moieties, suggests a potential for unexplored biological activity. This technical guide has provided a comprehensive overview of its known history, synthesis, and characterization. Further investigation into its pharmacological properties is warranted to determine if this "impurity" could one day become a lead compound in its own right.

References

- Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. (2022). YMER, 21(9).

- Panigrahi, D., & Mishra, A. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences, 12(3), 19-27.

-

Allopurinol Impurities. SynZeal. Available at: [Link]

- Raviolo, M. A., et al. (2013). Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. European Journal of Medicinal Chemistry, 69, 455-464.

-

Allopurinol-Impurities. Pharmaffiliates. Available at: [Link]

-

This compound. Global Substance Registration System. Available at: [Link]

- CN111848583A - Allopurinol impurity C and preparation method thereof. Google Patents.

-

This compound. PubChem. Available at: [Link]

-

Allopurinol. PubChem. Available at: [Link]

Sources

- 1. Buy this compound | 1346604-13-4 [smolecule.com]

- 2. This compound | C6H6N6O | CID 53396993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. ymerdigital.com [ymerdigital.com]

- 5. ijpbs.net [ijpbs.net]

- 6. Allopurinol | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. Allopurinol Impurities | SynZeal [synzeal.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CN111848583A - Allopurinol impurity C and preparation method thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (CAS: 1346604-13-4)

Abstract

This technical guide provides a comprehensive overview of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a heterocyclic compound identified as a significant process-related impurity in the manufacturing of Allopurinol, a widely used medication for treating gout and hyperuricemia.[1][2][] This document is intended for researchers, scientists, and professionals in drug development and quality control. It delves into the chemical identity, synthesis, and characterization of this compound. Furthermore, it explores the potential biological activities inferred from its structural motifs and discusses its critical role in the quality assessment of Allopurinol.

Introduction: The Significance of a Seemingly Minor Component

In the realm of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities, even in trace amounts, can have unintended biological effects or impact the stability of the final drug product. This compound, also known as Allopurinol Impurity C, is a notable impurity associated with the synthesis of Allopurinol.[1][2] Understanding the formation, characteristics, and potential impact of this impurity is crucial for robust quality control and regulatory compliance in the pharmaceutical industry.

This guide moves beyond a simple impurity profile, offering a detailed scientific exploration of the molecule itself. By understanding its fundamental properties, researchers can develop more effective methods for its detection and control, and potentially uncover novel applications for this unique heterocyclic structure.

Physicochemical Properties and Structural Elucidation

The foundational step in understanding any chemical entity is to define its physical and chemical characteristics. These properties are not only vital for its identification but also for predicting its behavior in various chemical and biological systems.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | [4] |

| CAS Number | 1346604-13-4 | [4] |

| Molecular Formula | C₆H₆N₆O | [4][5] |

| Molecular Weight | 178.15 g/mol | [4][5] |

| Canonical SMILES | C1=C(C(=O)N)C(=NN1)N2C=NC=N2 | [2] |

| InChI Key | LMEGOYJADZSMBE-UHFFFAOYSA-N | [5] |

Structural Features

This compound is a heterocyclic compound that possesses a unique architecture, combining both a pyrazole and a triazole ring system.[6] This dual-ring structure is a common feature in many biologically active molecules and provides a versatile scaffold for further chemical modifications.[6] The presence of a carboxamide group further enhances its potential for hydrogen bonding and interaction with biological targets.[6]

Synthesis and Characterization: From Formation to Identification

A thorough understanding of the synthetic pathways leading to the formation of an impurity is the first line of defense in controlling its presence in the final API.

Synthetic Pathway

A method for the preparation of Allopurinol Impurity C has been detailed in the patent literature.[7] The synthesis is a multi-step process that highlights the chemical reactivity of the precursor molecules.

Step-by-Step Synthesis Protocol:

-

Dissolution: 3-aminopyrazole-4-formamide hemisulfate is dissolved in formamide. The choice of formamide as a solvent is critical as it also serves as a reactant in the subsequent cyclization step.

-

Reagent Addition: 80 wt% hydrazine hydrate and 98 wt% concentrated sulfuric acid are sequentially added to the reaction mixture. Hydrazine hydrate is a key component for the formation of the triazole ring.

-

Reaction: The mixture is heated to 110-120 °C for 5-8 hours.[7] This thermal energy drives the cyclization and condensation reactions necessary to form the triazole ring.

-

Work-up and Neutralization: After cooling, the pH of the solution is adjusted to alkaline using a sodium hydroxide solution. This step is crucial for neutralizing the sulfuric acid and enabling the subsequent extraction.

-

Extraction and Purification: The product is extracted from the aqueous phase using n-butanol. The n-butanol phase is then concentrated until the solid product precipitates. The solid is collected by suction filtration and dried.[7]

This process yields a product with high purity (99.926% as reported in the patent).[7]

Analytical Characterization

The definitive identification and quantification of this compound are achieved through a combination of spectroscopic and chromatographic techniques. Commercial suppliers of this compound as a reference standard typically provide a comprehensive Certificate of Analysis (CoA) with the following data:[8][9]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

A study on the impurity profiling of Allopurinol utilized LC-MS/MS for the identification and characterization of its impurities, including Impurity C.[10] The retention time for this impurity was reported to be 5.54 minutes under the specified chromatographic conditions.[10]

Biological Activity and Potential Therapeutic Relevance: An Unexplored Frontier

While primarily known as a pharmaceutical impurity, the inherent chemical structure of this compound, featuring both triazole and pyrazole rings, suggests a potential for biological activity.[6] These heterocyclic motifs are present in numerous compounds with established pharmacological properties.

Inferred Activities from Structural Motifs

-

Antimicrobial Properties: Triazole and pyrazole derivatives are known to exhibit activity against a variety of bacterial and fungal strains.[6]

-

Anticancer Potential: The pyrazole ring system is a structural moiety found in many compounds with anticancer activity.[6] These compounds can inhibit cancer cell proliferation through various mechanisms.

It is important to emphasize that while the structural components of this molecule are associated with biological activities, there is currently a lack of published, peer-reviewed studies demonstrating specific biological effects for this compound itself.[6]

Relationship to DNA-PK Inhibition

The initial broad searches hinted at a potential connection to DNA-dependent protein kinase (DNA-PK) inhibitors. DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks.[11] While some DNA-PK inhibitors incorporate triazole moieties in their structure, a direct link or study involving this compound as a DNA-PK inhibitor has not been established in the available literature. Further research would be required to investigate this potential activity.

Pharmacokinetics and Toxicology: A Necessary Unknown

For any compound with potential therapeutic applications or as a component in a drug product, understanding its pharmacokinetic (how the body processes the compound) and toxicological profile is essential.

Currently, there is no specific pharmacokinetic or toxicological data available for this compound. However, studies on the pharmacokinetics of Allopurinol and its active metabolite, oxypurinol, are well-documented.[1][12][13][14][15] Given that this compound is an impurity of Allopurinol, its potential impact on the overall safety profile of the drug product needs to be considered, especially if present above established thresholds. General studies on the toxicity of 1,2,4-triazole derivatives suggest that their toxicity can vary widely depending on the specific substitutions on the triazole ring.[16]

Conclusion and Future Directions

This compound stands as a molecule of significant interest primarily within the context of pharmaceutical quality control as an impurity of Allopurinol. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and methods for its characterization.

The potential for this molecule to exhibit biological activity, based on its constituent pyrazole and triazole moieties, remains an intriguing area for future research. A logical next step would be to screen this compound against various biological targets, such as microbial strains, cancer cell lines, and kinases like DNA-PK, to experimentally validate the inferred activities.

For professionals in drug development and quality assurance, the information presented here underscores the importance of impurity profiling and control. A thorough understanding of the formation and properties of impurities like this compound is fundamental to ensuring the safety and efficacy of life-saving medications.

References

- Turnheim, K., Krivanek, P., & Oberbauer, R. (1999). Pharmacokinetics and pharmacodynamics of allopurinol in elderly and young subjects. British Journal of Clinical Pharmacology, 48(4), 501–509.

-

Allopurinol: Pharmacokinetics & Pharmacodynamics - Study.com. (n.d.). Retrieved January 16, 2026, from [Link]

- Graham, D. L., & Birkett, D. J. (1984). Clinical pharmacokinetics of allopurinol. Clinical Pharmacokinetics, 9(3), 225–240.

-

Allopurinol EP Impurity C | 1346604-13-4 - SynZeal. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound - Gsrs. (n.d.). Retrieved January 16, 2026, from [Link]

- Stocker, S. L., Williams, K. M., & Day, R. O. (2017). Clinical pharmacokinetics of allopurinol. Clinical Pharmacokinetics, 56(8), 869–884.

-

Allopurinol Impurity C CAS#: 1346604-13-4 - ChemWhat. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- CN111848583A - Allopurinol impurity C and preparation method thereof - Google Patents. (n.d.).

- Chu, W. Y., Nijman, M., Stegeman, R., Breur, J. M. P. J., Jansen, N. J. G., Nijman, J., ... & Dorlo, T. P. C. (2024). Population Pharmacokinetics and Target Attainment of Allopurinol and Oxypurinol Before, During, and After Cardiac Surgery with Cardiopulmonary Bypass in Neonates with Critical Congenital Heart Disease. Clinical Pharmacokinetics, 63(10), 1205–1220.

- Sharma, A., & Singh, S. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER, 21(9), 542-552.

-

Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., Beattie, D., Lamont, G. M., Fallan, C., ... & Dean, E. (2020). The Discovery of 7-Methyl-2-[(7-methyl[6][8][12]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471.

-

Allopurinol | C5H4N4O | CID 135401907 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., ... & Liu, H. (2023). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry.

- Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., Al-Otaibi, F. M., Al-Obaid, A. R., & Al-Agamy, M. H. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

- Karpenko, Y., Hunchak, Y., Gutyj, B., Hunchak, A., Parchenko, M., & Parchenko, V. (2022). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 13(1), 84-88.